molecular formula C10H12O3 B172223 2-(2-Ethoxyphenoxy)acetaldehyde CAS No. 103181-55-1

2-(2-Ethoxyphenoxy)acetaldehyde

Cat. No.: B172223
CAS No.: 103181-55-1
M. Wt: 180.2 g/mol
InChI Key: BSJSITDCKXHVJY-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Scientific Research Applications

2-(2-Ethoxyphenoxy)acetaldehyde is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyphenoxy)acetaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-ethoxyphenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-ethoxyphenol in a suitable solvent such as dichloromethane.
  • Add chloroacetaldehyde to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Extract the product using an organic solvent and purify it through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. Solvents like ethyl acetate and methanol are commonly used for extraction and purification .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to participate in various addition and condensation reactions. The phenoxy ring can also undergo electrophilic aromatic substitution, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)acetaldehyde
  • 2-(2-Propoxyphenoxy)acetaldehyde
  • 2-(2-Butoxyphenoxy)acetaldehyde

Uniqueness

2-(2-Ethoxyphenoxy)acetaldehyde is unique due to its specific ethoxy substitution, which imparts distinct chemical properties compared to its analogs. The ethoxy group influences the compound’s reactivity and solubility, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

2-(2-ethoxyphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJSITDCKXHVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472644
Record name 2-(2-ethoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103181-55-1
Record name 2-(2-ethoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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